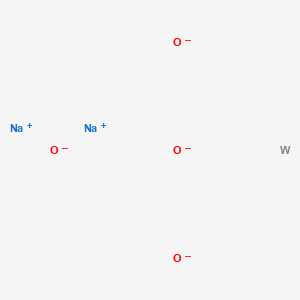
Disodium;oxygen(2-);tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;oxygen(2-);tungsten, also known as disodium ditungstate, is an inorganic compound with the chemical formula Na2WO4. It is a white crystalline solid that is highly soluble in water. This compound is a significant tungsten-based material used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium ditungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tungsten trioxide:
WO3+2NaOH→Na2WO4+H2O
Industrial Production Methods: In industrial settings, disodium ditungstate is often produced by the fusion of tungsten ores with sodium carbonate (Na2CO3). The resulting sodium tungstate is then dissolved in water and purified through crystallization. This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium ditungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts can lead to the formation of different tungstate compounds.
Major Products Formed:
Oxidation: Higher oxidation state tungsten oxides.
Reduction: Lower oxidation state tungsten oxides or tungsten metal.
Substitution: Various metal tungstates depending on the substituting cation.
Applications De Recherche Scientifique
Disodium ditungstate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other tungsten compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of pigments and dyes.
Mécanisme D'action
The mechanism by which disodium ditungstate exerts its effects is primarily through its ability to participate in redox reactions. Tungsten can cycle between different oxidation states, allowing it to act as a catalyst in various chemical processes. In biological systems, it can interact with enzymes and other proteins, potentially influencing cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Disodium ditungstate can be compared with other tungsten compounds such as:
Sodium tungstate (Na2WO4): Similar in composition but differs in specific applications and reactivity.
Ammonium tungstate ((NH4)2WO4): Used in similar applications but has different solubility and reactivity properties.
Potassium tungstate (K2WO4): Another similar compound with distinct uses in industrial and scientific research.
Uniqueness: Disodium ditungstate is unique due to its high solubility in water and its ability to form stable complexes with various cations. This makes it particularly useful in applications where solubility and stability are crucial.
Propriétés
Numéro CAS |
11120-01-7 |
|---|---|
Formule moléculaire |
NaOW |
Poids moléculaire |
222.83 g/mol |
Nom IUPAC |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/Na.O.W |
Clé InChI |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
SMILES canonique |
O=[W].[Na] |
Key on ui other cas no. |
11140-64-0 |
Numéros CAS associés |
13472-45-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















